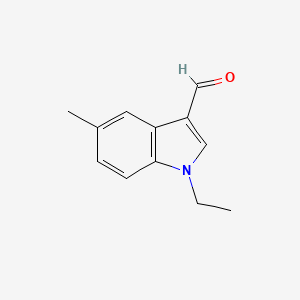

1-Ethyl-5-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-6-9(2)4-5-12(11)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGBGPRTTNFHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Methyl 1h Indole 3 Carbaldehyde and Its Precursors

Classical Synthetic Approaches for Indole-3-carbaldehydes

The introduction of a formyl (-CHO) group at the C3 position of the indole (B1671886) nucleus is a fundamental transformation. Several classical name reactions have been established for this purpose, each with its own set of advantages and limitations. acs.org

The Vilsmeier-Haack reaction is arguably the most prevalent and efficient method for the synthesis of indole-3-carbaldehydes. orgsyn.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. rsc.orgorganic-chemistry.org Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. organic-chemistry.org

The method is highly reliable, generally providing near-quantitative yields of the product in a high state of purity, making it superior to many other reported methods. orgsyn.org Its versatility is demonstrated in its application to a wide range of substituted indoles. researchgate.net Recent advancements have even led to the development of catalytic versions of the Vilsmeier-Haack reaction, which reduces the need for stoichiometric amounts of caustic reagents like POCl₃, thereby offering a more environmentally benign pathway. orgsyn.orgacs.org A patent has described the direct synthesis of 5-methyl-1H-indole-3-carbaldehyde from 2,4-dimethylaniline (B123086) using a Vilsmeier-Haack approach with a reported yield of 88%. google.com

While the Vilsmeier-Haack reaction is dominant, other classical formylation methods are also applicable to indoles. acs.orgresearchgate.netekb.eg

Reimer-Tiemann Reaction : This reaction involves the ortho-formylation of phenols but can also be applied to electron-rich heterocycles like indole. wikipedia.org It typically employs chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), to generate dichlorocarbene (B158193) (:CCl₂) as the reactive electrophile. wikipedia.orgechemi.comjk-sci.com The indole ring attacks the dichlorocarbene, leading to the formation of indole-3-carbaldehyde after hydrolysis. echemi.comstackexchange.com The reaction was one of the earliest methods used to prepare this compound. echemi.comstackexchange.com

Rieche Formylation : This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). synarchive.comwikipedia.org It is effective for formylating electron-rich aromatic compounds and represents another viable, though less common, route to indole-3-carbaldehydes. wikipedia.orgcommonorganicchemistry.com

Duff Reaction : The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the carbon source, typically on highly activated aromatic substrates like phenols. wikipedia.org The reaction proceeds via an iminium intermediate and requires acidic hydrolysis to yield the final aldehyde. wikipedia.org Its application to indole systems is also recognized. researchgate.net

Table 1: Comparison of Classical Formylation Reactions for Indoles

| Reaction | Formylating Agent/Reagents | Typical Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF / POCl₃ orgsyn.orgorganic-chemistry.org | 0°C to moderate heat orgsyn.orgrsc.org | High yield, high purity, versatile orgsyn.org | Uses stoichiometric caustic reagents (in classical version) acs.org |

| Reimer-Tiemann | CHCl₃ / Strong Base (e.g., KOH) wikipedia.orgjk-sci.com | Biphasic system, heating required wikipedia.org | Historically significant, uses common reagents echemi.com | Can have lower yields, potential for side reactions (ring expansion) wikipedia.org |

| Rieche | Cl₂CHOCH₃ / Lewis Acid (e.g., TiCl₄) synarchive.comwikipedia.org | Anhydrous conditions, low temperature commonorganicchemistry.com | Effective for electron-rich aromatics wikipedia.org | Uses moisture-sensitive and corrosive reagents commonorganicchemistry.com |

| Duff | Hexamine / Acid (e.g., glycerol, boric acid) wikipedia.org | Heating required wikipedia.org | Uses a stable, solid formyl source | Generally inefficient, limited to highly activated substrates wikipedia.org |

An alternative strategy to direct formylation is the oxidation of C3-substituted indoles where the substituent is at the same oxidation level as, or can be converted to, an aldehyde. These methods provide indirect routes to the target carbaldehyde.

Key oxidative approaches include:

Oxidation of 3-methylindole (B30407) (Skatole) : Skatole can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield indole-3-carbaldehyde. researchgate.net

Oxidation of Gramine : Gramine, 3-(dimethylaminomethyl)indole, or its quaternary ammonium (B1175870) salt can be oxidized to the carbaldehyde using various methods, including a modified Sommelet reaction or treatment with sodium nitrite (B80452) in DMF. orgsyn.orgekb.eg

Oxidative Decarboxylation of Indole-3-acetic acid : The readily available indole-3-acetic acid can be converted to the aldehyde through oxidative decarboxylation, for instance, using sodium periodate (B1199274) catalyzed by a Manganese(III)-salophen complex. researchgate.net

Hydrolysis of Oximes : The oxime of indole-3-carbaldehyde can be hydrolyzed back to the aldehyde, for example, by using cupric chloride dihydrate in aqueous acetonitrile (B52724). ekb.eg

Targeted Synthesis of 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde

The synthesis of the title compound is best achieved in a stepwise manner. The most efficient route involves the preparation of 5-methyl-1H-indole-3-carbaldehyde, followed by the ethylation of the indole nitrogen.

The N-H proton of the indole ring is acidic and can be removed by a suitable base, allowing for nucleophilic substitution at the nitrogen atom. N-alkylation of the indole-3-carbaldehyde core is a common transformation. ekb.eg

The classical approach involves treating the indole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or tetrahydrofuran (B95107) (THF) to generate the indolide anion. rsc.org This anion then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to furnish the N-ethylated product. rsc.orgnih.gov Weaker bases and different solvent systems can also be employed. For instance, N-alkylation of indole-3-carbaldehyde has been successfully achieved using an alkyl halide in a mixture of acetonitrile and DMF. mdpi.com

Table 2: General Conditions for N-Alkylation of Indole-3-carbaldehyde

| Base | Alkylating Agent | Solvent(s) | Temperature | Reference(s) |

| Sodium Hydride (NaH) | Ethyl Bromide (or Iodide) | DMF or THF | Room Temperature | rsc.org, nih.gov |

| Not specified (base implied) | Alkyl Halides | Acetonitrile / DMF | Reflux | mdpi.com |

| Triethylamine (TEA) / DMAP | Tosyl Chloride (for N-sulfonylation) | Not specified | Not specified | mdpi.com |

Direct and regioselective C-H methylation of the indole benzene (B151609) ring at the C5 position is a significant synthetic challenge due to the competing reactivity of other positions (especially C3, C2, and other benzo positions). nih.gov While modern methods involving directing groups are emerging for C-H functionalization, a more classical and reliable strategy is to construct the indole ring from a precursor that already contains the desired methyl substituent. researchgate.netnih.gov

The Fischer indole synthesis is a powerful method for creating the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. To obtain a 5-methylindole, one would start with p-tolylhydrazine (4-methylphenylhydrazine). However, for the specific synthesis of 5-methyl-1H-indole-3-carbaldehyde, a more direct route has been developed. As mentioned previously, a Vilsmeier-Haack type reaction on 2,4-dimethylaniline has been shown to produce 5-methyl-1H-indole-3-carbaldehyde directly and in high yield. google.com This approach cleverly incorporates the C5-methyl group from the starting material, circumventing the challenges of direct C5-methylation on the pre-formed indole ring.

Stepwise Synthesis from Substituted Anilines and Aldehydes

A fundamental and reliable method to construct the this compound scaffold involves a multi-step sequence starting from readily available substituted anilines. This process typically bifurcates into two key stages: the formation of the indole ring system and the subsequent alkylation of the indole nitrogen.

Stage 1: Indole Ring Formation via Vilsmeier-Haack Reaction

The synthesis of the precursor, 5-methyl-1H-indole-3-carbaldehyde, can be efficiently achieved using a Vilsmeier-Haack type reaction. This classic method involves the formylation of an electron-rich aromatic ring. In a specific application, 2,4-dimethylaniline serves as the starting material. google.com The aniline (B41778) is treated with a Vilsmeier reagent, which is prepared in situ from a formylating agent like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). orgsyn.org

The reaction proceeds by adding the Vilsmeier reagent to 2,4-dimethylaniline at a controlled temperature, typically starting at 0°C and then heating to drive the reaction to completion (e.g., 85°C for several hours). google.com Upon completion, the reaction mixture is quenched with a basic solution, such as saturated sodium carbonate, to neutralize the acid and precipitate the product. google.com This procedure yields 5-methyl-1H-indole-3-carbaldehyde as a solid, which can be isolated by filtration. A reported synthesis following this pathway achieved an 88% yield. google.com

Stage 2: N-Alkylation

With the 5-methyl-1H-indole-3-carbaldehyde precursor in hand, the final step is the introduction of the ethyl group at the N-1 position. This is a standard N-alkylation reaction. The indole nitrogen is first deprotonated using a suitable base to form a more nucleophilic indolate anion. Common bases for this transformation include sodium hydride (NaH) in a solvent like DMF or potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN). Following deprotonation, an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), is added to the reaction mixture. The indolate anion then displaces the halide in an Sₙ2 reaction to form the N-ethylated product, this compound.

This two-stage approach provides a robust and scalable route to the target molecule, relying on well-established and high-yielding chemical transformations.

Green Chemistry and Advanced Catalytic Methodologies in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These advanced protocols, which often employ catalytic systems, aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions typically associated with traditional syntheses. ajrconline.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. ajrconline.orgnih.gov This technology has been successfully applied to the synthesis of various indole derivatives. tandfonline.com

For instance, in syntheses involving the formation of the indole ring or subsequent functionalization, microwave heating provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. ajrconline.org Studies comparing conventional heating methods with microwave irradiation for the synthesis of complex heterocyclic systems, including N-substituted indoles, have consistently shown the superiority of the microwave approach. In one study on the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives, the microwave irradiation method resulted in higher yields (72–96%) in significantly shorter reaction times compared to conventional heating (64–94%). nih.gov Another report on the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives found that microwave heating at 60°C afforded the product in 94% yield within 3 hours, a significant improvement over conventional heating which required 16 hours. mdpi.com

| Reaction Type | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Pd-Catalyzed Heterocyclization | Conventional (Oil Bath, 80°C) | 16 hours | 89% | mdpi.com |

| Microwave (60°C) | 3 hours | 94% | ||

| Synthesis of 1,2,3-Triazole-based Carbazoles | Conventional | 6-10 hours | 64-94% | nih.gov |

| Microwave | 8-15 minutes | 72-96% |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of indole derivatives, significant progress has been made in utilizing solvent-free conditions or aqueous media. researchgate.net Water, being an environmentally benign, non-toxic, and inexpensive solvent, has attracted considerable attention for organic reactions, including the synthesis of the indole nucleus. researchgate.net

Reactions in aqueous media often leverage the unique properties of water, such as its high polarity and ability to promote reactions through hydrophobic effects. researchgate.net For instance, the Fischer indole synthesis, a classic method, has been adapted to aqueous environments. One approach involved the reaction of phenylhydrazine with an aldehyde in water at 80°C, using an ionic liquid with sulphonic acid groups as a catalyst. researchgate.net This method proved effective for various aldehydes and even ketones like cyclohexanone (B45756) derivatives, yielding products in 80-96% yield. researchgate.net Another strategy employs multicomponent reactions. A four-component, one-pot synthesis of pyrrole-functionalized indole derivatives has been achieved by reacting arylglyoxals, acetylacetone, indole, and aliphatic amines in water without any catalyst. dergipark.org.tr

Solvent-free reactions represent an even greener alternative, often involving grinding of reactants or heating neat reaction mixtures. researchgate.netnih.gov These methods can lead to shorter reaction times, simpler work-up procedures, and high product yields. nih.gov For example, a four-component condensation reaction to produce heterocyclic compounds has been effectively carried out using a grinding technique under solvent-free conditions, resulting in superior yields in as little as 12 minutes. nih.gov Similarly, the synthesis of 3-substituted indoles has been accomplished through a catalyst-free reaction of an indole, an aldehyde, and malononitrile (B47326) in ethanol (B145695) with an electrolyte, highlighting an environmentally friendly electrochemical procedure under mild conditions. dergipark.org.tr

Table 1: Examples of Indole Synthesis in Aqueous or Solvent-Free Media This table is interactive. Click on the headers to sort.

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde | Ionic Liquid (50 mol %) | Water | Good | researchgate.net |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Ionic Liquid (50 mol %) | Water | 80-96% | researchgate.net |

| Multicomponent Reaction | Arylglyoxal, Acetylacetone, Indole, Aliphatic Amine | Catalyst-free | Water | Not specified | dergipark.org.tr |

| Condensation Reaction | Malononitrile, Aromatic Aldehydes, Hydrazine (B178648) Hydrate, Ethyl Acetoacetate | ZnS nanoparticles / Grinding | Solvent-Free | Superior | nih.gov |

| Multicomponent Reaction | Indole, Aldehyde, Malononitrile | Catalyst-free / Electrolyte | Ethanol | Good | dergipark.org.tr |

Nanocatalyst Applications in Indole Synthesis

The use of nanocatalysts in organic synthesis has emerged as a highly efficient and sustainable approach, bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net Due to their high surface-area-to-volume ratio, nanocatalysts exhibit remarkable catalytic activity, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to their bulk counterparts. nih.govresearchgate.net A significant advantage is their ease of separation from the reaction mixture and potential for reuse over multiple cycles without a significant loss of activity. nih.govresearchgate.net

Various metal and metal oxide nanoparticles have been successfully employed in the synthesis of indoles and their derivatives. researchgate.netmdpi.com Magnetic nanoparticles (MNPs) are particularly attractive as they can be easily recovered from the reaction medium using an external magnet. researchgate.net This simplifies the purification process and minimizes catalyst loss. The use of MNPs in synthesizing indole derivatives has been shown to be an eco-friendly method, often compatible with green solvents like water-ethanol mixtures, and allowing for the catalyst to be reused in multiple consecutive runs. researchgate.net

Table 2: Selected Nanocatalysts in Indole Synthesis This table is interactive. Click on the headers to sort.

| Nanocatalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Magnetic Nanoparticles (MNPs) | General indole synthesis | Easy recovery (magnetic), reusable, compatible with green solvents | researchgate.net |

| ZnS Nanoparticles | Four-component condensation | Solvent-free conditions, short reaction time (12 min), reusable (5+ cycles) | nih.gov |

| General Metal/Metal Oxide Nanoparticles | Synthesis of N-containing heterocycles | High yield, low catalyst requirement, simple work-up | nih.govmdpi.com |

Biotransformation Pathways in Indole-3-carbaldehyde Biosynthesis (e.g., from L-tryptophan)

Indole-3-carbaldehyde is a naturally occurring metabolite produced through various biotransformation pathways in plants, fungi, and bacteria, starting from the amino acid L-tryptophan. researchgate.netwikipedia.orgekb.eg

In cruciferous plants like Arabidopsis thaliana, a key pathway involves the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). researchgate.netnih.govnih.gov This intermediate is then converted to indole-3-acetonitrile (B3204565) (IAN). researchgate.netnih.gov The final steps in the formation of indole-3-carbaldehyde (ICHO) and its corresponding acid, indole-3-carboxylic acid (ICOOH), are mediated by specific enzymes. The cytochrome P450 enzyme CYP71B6 has been shown to efficiently convert IAN into ICHO and ICOOH. researchgate.netnih.govnih.gov Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is believed to function in the oxidation of ICHO to ICOOH. researchgate.netnih.gov

Another biosynthetic route has been identified in human gut microbiota. wikipedia.org Certain species of the Lactobacillus genus can metabolize dietary L-tryptophan to produce indole-3-carbaldehyde directly. wikipedia.org This bacterial synthesis highlights a different ecological context for the production of this compound.

Early research also identified other biotransformation routes. An enzyme preparation from etiolated pea seedlings was reported to produce indole-3-carbaldehyde via the biotransformation of indole-3-acetic acid (IAA). ekb.eg Additionally, the fungal detoxifying enzyme brassinin (B1667508) oxidase can mediate the conversion of the phytoalexin brassinin into indole-3-carbaldehyde. ekb.eg

Table 3: Overview of Indole-3-carbaldehyde Biosynthesis Pathways This table is interactive. Click on the headers to sort.

| Organism/System | Precursor | Key Intermediates/Enzymes | Product | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana (Plant) | L-Tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN), CYP71B6, AAO1 | Indole-3-carbaldehyde | researchgate.netnih.govnih.gov |

| Human Gut Microbiota (Lactobacillus sp.) | L-Tryptophan | Bacterial enzymes | Indole-3-carbaldehyde | wikipedia.org |

| Pea Seedlings (Enzyme Prep) | Indole-3-acetic acid (IAA) | Crude enzyme preparation | Indole-3-carbaldehyde | ekb.eg |

| Fungus (Brassinin Oxidase) | Brassinin | Brassinin oxidase | Indole-3-carbaldehyde | ekb.eg |

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 5 Methyl 1h Indole 3 Carbaldehyde and Its Analogs

Transformations Involving the Aldehyde Moiety

The aldehyde group at the C3 position is a versatile functional handle, participating in a wide array of chemical transformations including carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions and oxidations.

Carbon-Carbon Coupling Reactions (e.g., Henry reaction, Knoevenagel condensations)

The aldehyde functionality of indole-3-carbaldehydes readily undergoes condensation reactions with carbon-based nucleophiles, enabling the extension of the carbon framework.

Henry Reaction: The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. Indole-3-carbaldehyde is known to react with nitromethane (B149229) to yield 3-(2-nitrovinyl)indole. It is anticipated that 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde would similarly react with nitroalkanes to form the corresponding β-nitroalkene derivatives.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638). acgpubs.orgacgpubs.org Indole-3-carbaldehyde and its derivatives are extensively used as substrates in Knoevenagel condensations to synthesize a variety of α,β-unsaturated compounds. acgpubs.orgekb.egresearchgate.net These reactions are crucial for creating intermediates for more complex heterocyclic systems. researchgate.net For instance, the reaction of indole-3-carbaldehyde with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate, often in the presence of a catalyst such as piperidine in acetic acid, yields the corresponding olefinic indole (B1671886) derivatives. acgpubs.org Subsequent acetylation can then occur at the indole nitrogen. acgpubs.orgacgpubs.org

| Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Nitromethane | Acetic Acid/Piperidine | 3-(2-nitrovinyl)-1H-indole | acgpubs.org |

| Malononitrile | Acetic Acid/Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | acgpubs.org |

| Dimethyl malonate | Acetic Acid/Piperidine | Dimethyl 2-(1H-indol-3-ylmethylene)malonate | acgpubs.org |

| 2-Thioxo-dihydro-pyrimidine-4,6-dione | Acetic Acid | 5-(1H-indol-3-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | ekb.eg |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic Acid | 4-(1H-indol-3-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ekb.eg |

Carbon-Nitrogen Coupling Reactions (e.g., Schiff base formation, hydrazone formation, oxime formation)

The carbonyl carbon of the aldehyde is electrophilic and reacts readily with various nitrogen nucleophiles to form imine-based derivatives. These reactions are fundamental in the synthesis of many biologically relevant molecules. ekb.eg

Schiff Base Formation: Indole-3-carbaldehydes condense with primary amines to form Schiff bases (imines). nveo.orgresearchgate.net These reactions are typically catalyzed by a small amount of acid. acs.org A wide range of aromatic and aliphatic amines, including amino acids, have been successfully used to synthesize novel Schiff base derivatives of indole-3-carboxaldehyde (B46971). nveo.orgnih.gov

Hydrazone Formation: The reaction of indole-3-carbaldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), substituted hydrazides) yields the corresponding hydrazones. ekb.eg These reactions are generally straightforward condensation processes, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). google.com

Oxime Formation: Oximation of indole-3-carbaldehyde and its N-substituted analogs with hydroxylamine (B1172632) hydrochloride produces oximes. mdpi.comnih.gov The reaction conditions, such as the base and solvent used, can influence the reaction yield and the isomeric outcome (syn and anti isomers). mdpi.comnih.gov Mechanochemical (solvent-free) methods have also been developed as a safer and more environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

| Nitrogen Nucleophile | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl amines | Schiff Base Formation | Glacial acetic acid | N-((indol-1H-3-yl)methylene)benzenamines | acs.org |

| L-Amino Acids (e.g., Histidine, Leucine) | Schiff Base Formation | - | Indole-3-carboxaldehyde-amino acid Schiff bases | nih.gov |

| 4-Amino-1,2,4-triazole | Schiff Base Formation | - | Triazole-Indole Schiff Base | researchgate.net |

| Hydrazine Hydrate | Hydrazone Formation | Acid catalyst | Indole-3-carbaldehyde hydrazone | ekb.eg |

| Phenylhydrazine | Hydrazone Formation | Reflux in ethanol | Indole-3-carboxaldehyde phenylhydrazone | |

| Hydroxylamine Hydrochloride | Oxime Formation | NaOH, Ethanol/Water | Indole-3-carbaldehyde oxime (syn and anti isomers) | mdpi.comnih.gov |

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol. Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, and lithium aluminum hydride (LiAlH₄). nih.gov This reaction yields (1-ethyl-5-methyl-1H-indol-3-yl)methanol, a valuable intermediate for further synthetic modifications.

Oxidation Reactions (e.g., Baeyer-Villiger oxidation, peracid-promoted oxidation)

The aldehyde group is susceptible to oxidation, primarily yielding the corresponding carboxylic acid.

Peracid-Promoted Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the aldehyde group of 1-Ethyl-1H-indole-3-carbaldehyde to the corresponding carboxylic acid, 1-ethyl-1H-indole-3-carboxylic acid. Aldehyde oxidases, a class of enzymes, also catalyze the conversion of aldehydes to carboxylic acids. nih.gov

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov When applied to aldehydes, the Baeyer-Villiger oxidation typically results in the formation of a carboxylic acid. youtube.comyoutube.com The reaction proceeds through the "Criegee intermediate," and the migratory aptitude of the substituents determines the product. For an aldehyde, the hydrogen atom has a very high migratory aptitude, leading to its insertion of an oxygen atom to form the carboxylic acid. youtube.comyoutube.com Therefore, this compound is expected to yield 1-ethyl-5-methyl-1H-indole-3-carboxylic acid under Baeyer-Villiger conditions. youtube.com This reaction is a key step in the synthesis of various natural products, including alkaloids. nih.gov

Reactions Involving the Indole Ring System

The indole nucleus itself is an electron-rich aromatic system, making it prone to electrophilic attack.

Electrophilic Aromatic Substitution Patterns

The indole ring is a π-excessive heterocycle, rendering it highly reactive towards electrophiles. researchgate.net The preferred site of electrophilic substitution is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). researchgate.net

Directed C-H Functionalization Strategies

The selective functionalization of carbon-hydrogen (C-H) bonds represents a powerful tool in modern organic synthesis, enabling the direct modification of molecular scaffolds. For indole-3-carbaldehyde and its analogs, the formyl group at the C3-position can serve as a directing group, guiding transition metal catalysts to activate specific C-H bonds, particularly those on the benzenoid ring which are typically less reactive than those on the pyrrole (B145914) moiety.

Palladium-catalyzed reactions have been prominently featured in the C4-arylation of free (NH) indoles. nih.gov Studies on 1H-indole-3-carbaldehyde demonstrate that the formyl group can effectively direct arylation to the C4-position, a challenging feat given the intrinsic reactivity of the indole nucleus. nih.gov A typical catalytic system involves a Pd(II) source, such as Pd(OAc)₂, an oxidant like AgOAc, and an additive, often trifluoroacetic acid (TFA), in a suitable solvent. nih.gov This approach avoids the need for installing and subsequently removing a separate directing group on the indole nitrogen. nih.gov

The choice of catalyst and directing group is crucial for regioselectivity. While the formyl group on 1H-indole-3-carbaldehyde directs functionalization to the C4-position, other C3 substituents can lead to different outcomes. For instance, using the same palladium catalyst system, 3-acetylindoles can undergo a domino C4-arylation followed by a 3,2-carbonyl migration. nih.gov Furthermore, catalyst-controlled site selectivity can be achieved; Ir(III)/Ag(I) catalysts can favor C2-functionalization of 3-acyl indoles, while Rh(I)/Ag(I) co-catalysts can promote a 1,2-acyl translocation and subsequent C-H functionalization. nih.gov

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Ref |

| Pd(OAc)₂ / AgOAc / TFA | 3-Formyl | C4 | Arylation | nih.gov |

| Pd(OAc)₂ / AgOAc / TFA | 3-Acetyl | C4 (with 3,2-migration) | Arylation | nih.gov |

| [IrCp*Cl₂]₂ / AgNTf₂ / Ag₂CO₃ | Adamantoyl (sacrificial) | C2 and C4 | Bis-arylsulfenylation | ekb.eg |

| Rh(I) / Ag(I) | 3-Carboxamide | C4 (with 1,2-migration) | Cross-coupling | nih.gov |

| Ir(III) / Ag(I) | 3-Carboxamide | C2 | Cross-coupling | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems

The indole-3-carbaldehyde core is a valuable precursor for synthesizing polycyclic heteroaromatic compounds through cyclization reactions. The aldehyde functionality provides a reactive handle for condensation and subsequent ring-closing steps, leading to diverse and medicinally relevant scaffolds.

Quinazolinones: The reaction of 1H-indole-3-carboxaldehyde with anthranilamide is a common method for constructing 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov The reaction typically proceeds via acid catalysis, with reagents like p-toluenesulfonic acid (p-TSA) in acetonitrile (B52724), or through thermal conditions in solvents like DMSO. nih.gov The process involves the initial formation of a dihydroquinazolinone intermediate, which can then be oxidized to the aromatic quinazolinone product. nih.gov Interestingly, this reaction can sometimes be accompanied by a deformylation process, where the indole-3-carbaldehyde is cleaved to yield unsubstituted indole and a separate quinazolinone. ekb.eg

Pyran Derivatives: Fused pyran systems can be accessed through multicomponent reactions involving an indole-3-carbaldehyde analog. For example, a one-pot, three-component synthesis of functionalized indol-3-yl pyran derivatives can be achieved by reacting 3-cyanoacetyl indoles, various aldehydes (or ketones like isatin), and malononitrile. These reactions are often promoted by organocatalysts, such as L-proline, under green conditions.

Benzimidazoles: While direct synthesis from indole-3-carbaldehyde is less commonly cited, general methods for benzimidazole (B57391) synthesis can be applied. An efficient one-pot, three-component process involves the reaction of a benzo-1,2-quinone, an aldehyde (such as an indole-3-carbaldehyde analog), and a nitrogen source like ammonium (B1175870) acetate (B1210297), often catalyzed by a transition metal like iron. researchgate.net

Indoloquinolines: The synthesis of the indolo[3,2-c]quinoline skeleton, a core structure in some natural products, can be achieved starting from substituted indole-3-carbaldehydes. One route involves a Grignard-mediated coupling of an N-protected indole-3-carbaldehyde with a suitably functionalized aryl halide, followed by a series of transformations including reduction, protection, and eventual intramolecular cyclization to form the fused quinoline (B57606) ring system. beilstein-journals.org

| Target Heterocycle | Reactants (with Indole-3-carbaldehyde analog) | Key Conditions | Ref |

| Quinazolinone | Anthranilamide | p-TSA, reflux in acetonitrile | nih.gov |

| Pyran Derivative | 3-Cyanoacetyl indole, Malononitrile | L-proline, ethanol | |

| Benzimidazole | Benzo-1,2-quinone, Ammonium acetate | Fe(III) catalyst, 80 °C | researchgate.net |

| Indoloquinoline | Aryl Grignard reagent | Grignard coupling, then multi-step cyclization | beilstein-journals.org |

Reaction Mechanism Investigations

Understanding the reaction mechanisms and the transient species involved is crucial for optimizing reaction conditions and predicting outcomes. Studies on indole-3-carbaldehyde transformations have proposed several key intermediates and have begun to explore the kinetic and thermodynamic landscapes of these reactions.

Proposed Intermediates in Indole-3-carbaldehyde Transformations

2-Azafulvene (Alkylideneindolenine) Intermediates: In certain reactions of indoles with aldehydes, the formation of an electrophilic intermediate, referred to as a 2-azafulvene or alkylideneindolenine, has been proposed. This species is generated from the acid-catalyzed condensation of the aldehyde with the indole C3-position, followed by dehydration. In the synthesis of novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles, a 2-azafulvene intermediate is suggested as the key species that is subsequently attacked by a second indole molecule at the N1-position. mdpi.com This type of intermediate is also proposed in the formation of bis(indolyl)methanes.

Criegee Intermediates: Criegee intermediates are carbonyl oxides typically formed during the ozonolysis of alkenes. researchgate.netresearchgate.net They are highly reactive species implicated in atmospheric chemistry, capable of reacting with sulfur dioxide and nitrogen oxides. researchgate.net While direct evidence for their involvement in the chemical transformations of indole-3-carbaldehyde is not prominently documented, their formation could be hypothetically considered in specific, strong oxidative cleavage reactions of the indole nucleus or its derivatives. For instance, an oxidative pathway that cleaves a double bond within a complex indole-derived structure could potentially generate a transient Criegee intermediate, which would then rapidly decompose or react with other species in the medium.

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative studies provide deeper insight into reaction feasibility and the factors controlling reaction rates. For the indole-3-carbaldehyde scaffold, both experimental and computational studies have shed light on these aspects.

Thermodynamic and Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the conformational properties and rotational energy barriers of indole-3-carbaldehyde derivatives. For 1-(arylsulfonyl)indole-3-carbaldehyde, DFT and Intrinsic Reaction Coordinate (IRC) calculations showed that the rotational energy barrier about the S-N bond between different conformers is relatively low, falling within the 2.5–5.5 kcal/mol range. Such computational studies are essential for understanding the stability of different molecular geometries and their potential impact on reactivity.

| Study Type | System/Reaction | Finding | Parameter/Value | Ref |

| Kinetic | Model Pd-catalyzed C-H Arylation | C-H activation is rate-determining | Activation Energy (Ea) = 17.2 kcal/mol | nih.gov |

| Kinetic | Pd-catalyzed C-H Activation | Electron-withdrawing groups accelerate the reaction | Hammett ρ = +1.77 | nih.gov |

| Thermodynamic (DFT) | 1-(Arylsulfonyl)indole-3-carbaldehyde | Low energy barrier for rotation | Rotational Barrier = 2.5–5.5 kcal/mol |

Derivatives and Research Applications of 1 Ethyl 5 Methyl 1h Indole 3 Carbaldehyde

Synthesis and Functionalization of Novel Derivatives

The reactivity of the aldehyde group is central to the derivatization of 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde. It serves as an electrophilic site for reactions with various nucleophiles, leading to the formation of new carbon-nitrogen double bonds, which are foundational to many classes of organic compounds.

Thiosemicarbazones are synthesized from this compound through a condensation reaction with thiosemicarbazide (B42300) or its N-substituted derivatives. This reaction, typically a Schiff base formation, is generally carried out by refluxing the aldehyde and the appropriate thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acetic acid. aku.edu.trrsc.org This method is a standard procedure for converting aldehydes into their corresponding thiosemicarbazones. aku.edu.tr The resulting thiosemicarbazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. chemmethod.comnih.gov

The general synthesis scheme involves the reaction of the indole (B1671886) aldehyde with a thiosemicarbazide, as shown below.

General Reaction Scheme for Thiosemicarbazone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Oxime Derivatives: Oximes are formed by the reaction of this compound with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride). mdpi.com The reaction is a condensation that forms a C=N-OH functional group. The synthesis can be performed in various solvents, including ethanol (B145695) or tetrahydrofuran (B95107), and often involves a base like sodium hydroxide (B78521) to liberate the free hydroxylamine. mdpi.commdpi.com These reactions can sometimes produce a mixture of syn and anti isomers, which may be separable by chromatography. mdpi.com

Hydrazone Derivatives: Hydrazones are synthesized through the condensation of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). researchgate.net This reaction is mechanistically similar to oxime and imine formation, proceeding via a hemiaminal intermediate followed by dehydration to yield the final hydrazone product. nih.gov The reaction typically involves heating the reactants in a solvent like ethanol, sometimes with an acid catalyst. researchgate.net

Table of Oxime and Hydrazone Synthesis

| Derivative | Reagent | Typical Conditions | Key Functional Group |

|---|---|---|---|

| Oxime | Hydroxylamine Hydrochloride | Ethanol/Water, NaOH, Room Temp | >C=N-OH |

| Hydrazone | Hydrazine Hydrate | Ethanol, Acetic Acid (catalyst), Reflux | >C=N-NH₂ |

Imine derivatives, also known as Schiff bases, are prepared by the condensation of this compound with primary amines. redalyc.org The reaction is characterized by the formation of an azomethine or imine group (C=N-R). The synthesis is typically a straightforward process involving refluxing the aldehyde and the primary amine in a solvent such as absolute ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. redalyc.org The reactivity of the imine group itself allows for further chemical transformations. redalyc.org

The indole-3-carbaldehyde scaffold is a valuable starting material for constructing more complex, fused heterocyclic systems. These syntheses often involve reactions with bifunctional reagents, where the aldehyde group participates in an initial condensation, followed by an intramolecular cyclization to form a new ring fused to the indole structure or as part of a larger system. researchgate.net

For example, derivatives of indole-3-carbaldehyde can be used to synthesize:

Pyrazoles: Reaction with hydrazine derivatives can lead to cyclization, forming pyrazole (B372694) rings.

Pyrimidines: Condensation with compounds like guanidine (B92328) can be used to construct pyrimidine (B1678525) rings. longdom.org

Quinazolinones: Deformylation of indole-3-carbaldehyde in the presence of anthranilamide proceeds through a quinazolinone intermediate, demonstrating a pathway to such structures. ekb.eg

These synthetic strategies highlight the role of the aldehyde as a key functional handle for building molecular complexity. metu.edu.tr

Applications in Medicinal Chemistry Research (Excluding Clinical Trials)

This compound is a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comresearchgate.net The indole nucleus is a common motif in many biologically active compounds, and modifications at the N-1, C-3, and C-5 positions are used to modulate the pharmacological properties of the resulting molecules. researchgate.netresearchgate.net

Researchers utilize this compound as a starting point to synthesize novel indole derivatives for evaluation in various areas of drug discovery. chemimpex.comchemimpex.com The derivatives created from this precursor, such as the thiosemicarbazones, hydrazones, and various heterocyclic systems, have been investigated for a range of biological activities including antimicrobial and anticancer properties in preclinical research. researchgate.netrsc.org The ethyl group at the N-1 position and the methyl group at the C-5 position can influence factors like lipophilicity and metabolic stability, which are important considerations in the design of new therapeutic agents. chemimpex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiosemicarbazide |

| Hydroxylamine |

| Hydrazine |

| Guanidine |

Studies on Pharmacological Target Interactions of this compound Scaffold

The indole-3-carbaldehyde scaffold is a versatile pharmacophore known to interact with a diverse range of biological targets. nih.govnih.gov The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the indole ring itself engages in various non-covalent interactions within receptor binding pockets. Derivatives of this scaffold have been investigated for their interactions with several key pharmacological targets.

Molecular docking and in-vitro studies have identified potential interactions with enzymes crucial to disease pathways. For instance, indole derivatives have shown inhibitory potential against enzymes like phospholipase A2 (PLA2), which is involved in inflammatory processes. Other research has focused on urease, an enzyme linked to infections by Helicobacter pylori; N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated potent urease inhibition. mdpi.com

Furthermore, the scaffold has been implicated in the modulation of protein kinases and transcription factors, which are central to cellular signaling and gene expression. Some indolylquinazolinone derivatives have been studied for their ability to bind to long RSH (RelA/SpoT homolog) proteins, which are involved in bacterial stress responses. nih.gov The structural versatility of the indole core allows it to serve as a foundation for compounds targeting tubulin, histone deacetylases (HDACs), and other proteins involved in cancer progression. nih.gov A rhodanine (B49660) derivative of indole-3-carbaldehyde was predicted to have an affinity for lysosomal protective protein, Thromboxane-A synthase, and Peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com

Table 1: Potential Pharmacological Targets of the Indole-3-Carbaldehyde Scaffold

| Target Class | Specific Target Example | Potential Therapeutic Area | References |

|---|---|---|---|

| Enzymes | Phospholipase A2 (PLA2) | Anti-inflammatory | |

| Enzymes | Urease | Antibacterial (H. pylori) | mdpi.com |

| Enzymes | 5-Lipoxygenase (5-LO) | Anti-inflammatory | nih.gov |

| Enzymes | Enhancer of Zeste Homolog 2 (EZH2) | Anticancer | acs.org |

| Signaling Proteins | Protein Kinases | Anticancer, Anti-inflammatory | nih.gov |

| Structural Proteins | Tubulin | Anticancer | nih.gov |

| Bacterial Proteins | (p)ppGpp Synthetase (RelA/SpoT) | Antibacterial | nih.gov |

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies on analogs of this compound provide critical insights into how specific structural modifications influence biological activity. The substituents at the N-1 and C-5 positions, as well as modifications to the C-3 carbaldehyde group, are pivotal.

N-1 Substitution: The nature of the substituent at the indole nitrogen significantly impacts activity. Studies comparing different alkyl groups have found that smaller groups like ethyl and methyl can optimize binding to certain enzyme targets by avoiding steric hindrance. In contrast, larger aromatic groups, such as a benzyl (B1604629) group, can enhance enzyme inhibition through additional aromatic interactions, though this may also lead to poorer solubility. For antiplatelet activity in certain analogs, an aromatic ring at the N-1 position was found to be necessary. nih.gov

C-5 Substitution: The methyl group at the C-5 position of the title compound alters the electronic density of the indole ring system compared to its unsubstituted counterpart, 1-ethyl-1H-indole-3-carbaldehyde. This modification can influence binding affinity and metabolic stability. In a series of 5-hydroxyindole-3-carboxylic acid derivatives, substitutions at the N-1 and C-2 positions, along with the C-5 hydroxyl group, were crucial for cytotoxic effects against breast cancer cells. nih.govsemanticscholar.org

C-3 Carbaldehyde Modifications: The aldehyde at the C-3 position is a key functional handle for synthetic modification. Conversion of the aldehyde to an oxime, semicarbazone, or chalcone (B49325) can lead to derivatives with distinct biological profiles, such as enhanced urease inhibitory or antibacterial activity. mdpi.comcsic.es

Other Ring Substitutions: In related indole scaffolds, the position and nature of substituents have been shown to be critical. For example, in a series of 5-hydroxyindole-3-carboxylate derivatives designed as 5-lipoxygenase inhibitors, the potency was closely related to the substitution pattern on a phenylthiomethyl group at the C-2 position, with ortho- and para-chloro or methyl groups being favorable. nih.gov

Table 2: Summary of Key SAR Findings for Indole-3-Carbaldehyde Analogs

| Position of Modification | Substituent Type | Impact on Activity | References |

|---|---|---|---|

| N-1 | Ethyl, Methyl | Optimizes binding by avoiding steric bulk. | |

| N-1 | Benzyl | Increases enzyme inhibition via aromatic interactions. | nih.gov |

| C-3 | Conversion to Oxime | Potent urease inhibition. | mdpi.com |

| C-3 | Conversion to Chalcone | Potential antitumor activity. | researchgate.net |

| C-5 | Methyl | Alters electronic density of the indole ring. |

Investigations into Biological Activity Mechanisms at a Cellular Level (e.g., enzyme inhibition, AhR agonism, cytotoxicity mechanisms)

The biological activities of the indole-3-carbaldehyde scaffold are exerted through various cellular mechanisms. Research into its analogs has revealed several modes of action.

Enzyme Inhibition: A primary mechanism is the direct inhibition of enzymes critical for disease pathology. The aldehyde group can form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. This has been suggested for targets like phospholipase A2. For other enzymes, such as 5-lipoxygenase and EZH2, derivatives have been developed as potent competitive or non-competitive inhibitors. nih.govacs.org

Aryl Hydrocarbon Receptor (AhR) Agonism: Indole derivatives, including metabolites of tryptophan like indigo (B80030) and indirubin, are known to be agonists of the Aryl Hydrocarbon Receptor (AhR). nih.gov AhR is a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism, cell growth, and differentiation. Activation of this pathway can lead to both therapeutic and toxicological outcomes, depending on the cellular context.

Cytotoxicity Mechanisms: The anticancer properties of indole derivatives are often linked to their ability to induce apoptosis (programmed cell death). nih.gov For example, some indole-3-carbinol (B1674136) derivatives can inhibit the proliferation of cancer cells and trigger apoptosis. nih.gov Studies on indolylchalcones and other derivatives have shown they can cause DNA damage and disrupt the mitochondrial membrane potential, leading to cell death. nih.gov Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cycle, and the rupture of the bacterial cell membrane in the case of certain semicarbazone derivatives. nih.govcsic.es The cytotoxicity of some derivatives has been evaluated against various cancer cell lines, such as hepatocarcinoma and breast adenocarcinoma cells. semanticscholar.orgmdpi.com

Applications in Materials Science Research

Beyond its pharmacological potential, the unique chemical structure of this compound and its analogs makes them valuable in the field of materials science.

Development of Advanced Materials

The indole scaffold is a versatile building block for the creation of complex organic molecules and new materials. chemimpex.com Derivatives of 1-ethyl-1H-indole-3-carbaldehyde are employed in the synthesis of novel compounds with specific electronic or photophysical properties. chemimpex.com For example, the indole nucleus is a component of many fluorescent molecules. This has led to its use in the design of fluorescent probes for biological imaging, which allow for the visualization of cellular processes with high precision. chemimpex.com The reactivity of the aldehyde group allows for its incorporation into larger polymer or supramolecular structures, enabling the development of advanced materials with tailored functions.

Role in the Synthesis of Dyes and Pigments

The indole ring system is a chromophore found in natural pigments like indigo. Synthetically, indole-3-carbaldehyde derivatives serve as important intermediates in the production of a variety of dyes and pigments. chemimpex.com The extended π-conjugated system of the indole ring contributes to the color of these materials. The ethyl group at the N-1 position and the methyl group at the C-5 position can be used to fine-tune the color and properties such as solubility, lightfastness, and thermal stability of the final dye. Specifically, 1-ethyl-1H-indole-3-carbaldehyde is noted for its role as an intermediate that can enhance color stability and vibrancy in dyes. chemimpex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-1H-indole-3-carbaldehyde |

| 1-Methyl-1H-indole-3-carbaldehyde |

| 5-Methyl-1H-indole-3-carbaldehyde |

| 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde |

| Indole-3-carbinol (I3C) |

| 3,3′-Diindolylmethane (DIM) |

| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) |

| Indigo |

| Indirubin |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid |

| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate |

| 1-(1-Ethyl-2-p-tolyl-1H-indole-3-yl)-3-(1-biphenyl-4-yl)-propenone |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) |

| 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid |

| 1-Benzyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid |

| 1-Cyclohexyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid |

| 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid |

| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1h-indole-3-carboxylate |

| 1-tosyl-1H-indole-3-carbaldehyde |

| 5-Methoxy-1H-indole-3-carbaldehyde |

| 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde |

| 5-methoxy-1-methyl-1H-indole-3-carbaldehyde |

| Ethyl 5-methylindole-2-carboxylate |

| 1-ethyl-3-methyl-1h-pyrazole-5-carbaldehyde |

Spectroscopic Characterization and Advanced Analytical Techniques in 1 Ethyl 5 Methyl 1h Indole 3 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde, distinct signals corresponding to each unique proton in the molecule are expected. The aldehyde proton (CHO) is anticipated to appear as a sharp singlet significantly downfield, typically in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.

The protons of the N-ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern arising from spin-spin coupling. The methylene quartet is expected around δ 4.2-4.3 ppm, influenced by the adjacent nitrogen atom, while the methyl triplet would be further upfield, around δ 1.4-1.6 ppm. rsc.org

The protons on the benzene (B151609) portion of the indole (B1671886) ring will be affected by the C5-methyl substituent. The H4 proton is expected to appear as a singlet or a narrow doublet around δ 8.1-8.3 ppm. The H6 and H7 protons would likely appear as doublets or doublet of doublets in the aromatic region (δ 7.1-7.5 ppm). The proton at the C2 position of the indole ring is expected to be a singlet around δ 7.7-8.4 ppm. rsc.orggoogle.com The C5-methyl group itself would produce a singlet at approximately δ 2.4-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| CHO | 9.9 - 10.1 | Singlet (s) |

| H2 | 7.7 - 8.4 | Singlet (s) |

| H4 | 8.1 - 8.3 | Singlet (s) or Doublet (d) |

| H6 | 7.1 - 7.5 | Doublet (d) |

| H7 | 7.2 - 7.4 | Doublet (d) |

| N-CH₂ | 4.2 - 4.3 | Quartet (q) |

| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) |

| C5-CH₃ | 2.4 - 2.5 | Singlet (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aldehyde carbonyl carbon is the most deshielded, expected around δ 184-185 ppm. rsc.org The carbons of the indole ring would appear between δ 110 and 138 ppm. The C3a and C7a carbons, being at the ring junction, have characteristic shifts. The presence of the ethyl group at N1 and the methyl group at C5 will influence the chemical shifts of the adjacent carbons (C2, C8a, C4, C5, C6) compared to unsubstituted indole-3-carbaldehyde. The ethyl group carbons would be found upfield, with the -CH₂ carbon around δ 41-42 ppm and the -CH₃ carbon around δ 15 ppm. The C5-methyl carbon is expected to resonate around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ ppm) |

|---|---|

| CHO | 184 - 185 |

| C2 | 137 - 138 |

| C3 | 118 - 119 |

| C3a | 124 - 125 |

| C4 | 125 - 126 |

| C5 | 132 - 133 |

| C6 | 123 - 124 |

| C7 | 110 - 111 |

| C7a | 136 - 137 |

| N-CH₂ | 41 - 42 |

| N-CH₂-CH₃ | 15 - 16 |

| C5-CH₃ | 21 - 22 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the N-CH₂ protons with the N-CH₂-CH₃ protons, and coupling between adjacent aromatic protons H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each signal in the ¹H NMR spectrum (except the aldehyde proton which has no attached carbon) to a corresponding signal in the ¹³C NMR spectrum, for instance, linking the N-CH₂ proton signal to the N-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular structure. Expected key correlations for this compound would include:

The aldehyde proton (CHO) to carbons C3 and C3a.

The C2 proton to carbons C3, C3a, and C7a.

The N-CH₂ protons to carbons C2 and C7a.

The C5-methyl protons to carbons C4, C5, and C6.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of this compound (molecular formula: C₁₂H₁₃NO) with very high precision. This allows for the unambiguous confirmation of its elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value. For instance, the related compound 1-ethyl-7-methyl-1H-indole-3-carbaldehyde (C₁₂H₁₃NO) has a calculated mass of 188.1070 for its [M+H]⁺ ion, which is confirmed by HRMS analysis. rsc.org A similar result would be expected for the C5-methyl isomer.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₂H₁₃NO | [M+H]⁺ | 188.1075 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, GC would show a single peak, and the coupled MS would provide its mass spectrum. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight (187 g/mol ). Furthermore, a characteristic fragmentation pattern would be observed. Expected fragmentation pathways include the loss of the ethyl group ([M-29]⁺), the loss of the formyl group ([M-29]⁺), or cleavage of the bond between the indole ring and the aldehyde, leading to fragments characteristic of the substituted indole core. Analysis of the GC-MS data for the related 1-methyl-1H-indole-3-carbaldehyde shows a strong molecular ion peak and fragments corresponding to the loss of the formyl group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features. The characteristic vibrations of the aldehyde and the substituted indole ring system appear at specific frequencies.

The most prominent absorption band is typically the carbonyl (C=O) stretch of the aldehyde group, which is expected to appear in the region of 1650-1700 cm⁻¹. This strong absorption is a clear indicator of the formyl group at the C3 position of the indole ring. For instance, the related compound 5-iodo-1-methyl-1H-indole-3-carbaldehyde exhibits a strong C=O stretching vibration at 1655 cm⁻¹. Another related molecule, 5-iodo-1H-indole-3-carbaldehyde, shows this peak at 1650 cm⁻¹. nist.gov

Other significant peaks in the IR spectrum correspond to the various bonds within the molecule. These include C-H stretching vibrations from the aromatic indole ring, the ethyl group, and the methyl group, typically observed between 2850 and 3100 cm⁻¹. Aromatic C=C stretching vibrations of the indole ring usually appear in the 1450-1600 cm⁻¹ region. For example, IR data for 1-tosyl-1H-indole-3-carbaldehyde derivatives show aromatic C-H stretching peaks around 3005-3045 cm⁻¹ and CH₃ stretching at 2967 cm⁻¹. mdpi.com

A summary of expected IR absorption bands for this compound, based on data from analogous structures, is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1650 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-N | Stretch | 1310 - 1360 | Medium |

This table is generated based on typical values for indole-3-carbaldehyde derivatives and related organic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.

As of the current literature review, a specific crystal structure for this compound has not been reported. However, the crystallographic data of the closely related compound, 5-Methyl-1H-indole-3-carbaldehyde, offers valuable insight into the likely solid-state conformation. For this analog, the molecule is nearly planar. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains. These chains are further connected through C—H⋯π interactions, creating layered structures.

Below is a table summarizing the crystallographic data for the related compound 5-Methyl-1H-indole-3-carbaldehyde.

| Parameter | 5-Methyl-1H-indole-3-carbaldehyde |

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Orthorhombic |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| Volume (ų) | 834.31 (15) |

| Z (Formula units/cell) | 4 |

Thin Layer Chromatography (TLC) and Column Chromatography for Monitoring and Purification

Chromatographic methods are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for purifying the final product. Thin Layer Chromatography (TLC) offers a rapid and simple way to assess the composition of a reaction mixture, while column chromatography is the standard technique for separating and isolating the desired compound from byproducts and unreacted starting materials.

In the synthesis of indole-3-carbaldehyde derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. umich.edursc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). The relative polarity of the compounds determines their retention factor (Rƒ), allowing for a qualitative assessment of the reaction's progress.

Once the reaction is complete, as determined by TLC, the crude product is typically purified by flash column chromatography. umich.edursc.orgbeilstein-journals.org This technique operates on the same principles as TLC but on a preparative scale. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system, often of increasing polarity. Common eluent systems for the purification of indole derivatives include mixtures of non-polar solvents like petroleum ether or hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.orgrsc.orgbeilstein-journals.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

| Thin Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate mixtures | Reaction Monitoring |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate, Hexane / Ethyl Acetate, Cyclohexane / Dichloromethane | Product Purification |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For indole-3-carbaldehyde derivatives, docking studies have been instrumental in identifying and optimizing interactions with various biological targets.

Detailed Research Findings: Research on analogous indole (B1671886) structures demonstrates their potential to interact with a wide array of protein targets. For instance, derivatives of indole-3-carbaldehyde have been docked against enzymes such as urease, which is a target in Helicobacter pylori infections, and penicillin-binding protein 2a (PBP2a), a key protein in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Other studies have explored interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory applications, various protein kinases implicated in cancer, and fungal enzymes like lanosterol-14α-demethylase. chemimpex.com

A typical molecular docking study for 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The output provides a binding affinity score (often in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts. Although specific docking results for this compound are not widely published, the table below illustrates how such findings are typically presented.

| Protein Target (PDB ID) | Potential Therapeutic Area | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| COX-2 (e.g., 5KIR) | Anti-inflammatory | -8.5 | ARG120, TYR355, SER530 |

| Urease (e.g., 1E9Y) | Antibacterial | -7.9 | HIS136, LYS217, ASP360 |

| Protein Kinase (e.g., CK2) | Anticancer | -9.1 | VAL116, LYS68, GLU81 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations can provide deep insights into its geometry, stability, and electronic properties.

Detailed Research Findings: Studies on the parent compound, 1H-indole-3-carbaldehyde, and its N-methyl derivative have utilized DFT (often with the B3LYP functional and 6-311++G(d,p) basis set) to optimize the molecular structure and predict vibrational spectra (FT-IR and FT-Raman). chemimpex.com These calculations also determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. sigmaaldrich.com

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.1 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |

| MEP Minimum | Most negative (electron-rich) region, likely site for electrophilic attack | Aldehyde Oxygen |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture, conformational analysis and molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. These methods account for molecular flexibility and the influence of a solvent environment.

Detailed Research Findings: Conformational analysis of this compound would identify the most stable three-dimensional arrangements of the molecule by analyzing the energy associated with the rotation of its single bonds, particularly the C-N bond of the ethyl group.

MD simulations are frequently employed to refine the results of molecular docking. mdpi.com After a ligand is docked into a protein's active site, an MD simulation can be run on the entire complex, typically for nanoseconds. This simulation provides information on the stability of the binding pose and the specific interactions (like hydrogen bonds) over time. For indole derivatives, MD simulations have been used to confirm that the ligand remains stably bound within the target's active site under conditions mimicking a physiological environment, thus validating the docking results. mdpi.com These simulations offer a more realistic and dynamic view of the ligand-receptor interactions.

In Silico Prediction of Compound Properties (e.g., drug-likeness, reactivity profiles)

In the early stages of drug discovery, it is essential to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. Various in silico models are used to calculate these properties and assess a molecule's "drug-likeness."

Detailed Research Findings: Online tools like SwissADME are commonly used to evaluate indole derivatives. nih.gov A key component of this evaluation is assessing compliance with Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. The rule states that a drug-like compound should generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Other important parameters include the Topological Polar Surface Area (TPSA), which is a predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility.

For this compound, these properties can be calculated based on its chemical structure.

| Property | Description | Calculated Value | Lipinski's Rule of Five Compliance |

|---|---|---|---|

| Molecular Formula | The elemental composition of the molecule | C₁₂H₁₃NO | N/A |

| Molecular Weight | Mass of the molecule (Rule: ≤500) | 187.24 g/mol | Yes |

| LogP (octanol/water) | Measure of lipophilicity (Rule: ≤5) | 2.68 | Yes |

| Hydrogen Bond Donors | Number of N-H or O-H bonds (Rule: ≤5) | 0 | Yes |

| Hydrogen Bond Acceptors | Number of N or O atoms (Rule: ≤10) | 2 | Yes |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 29.54 Ų | N/A |

| Number of Rotatable Bonds | Measure of molecular flexibility | 2 | N/A |

Broader Academic and Research Trajectories

Supramolecular Chemistry Involving Indole-3-carbaldehyde Scaffolds

The architecture of indole-3-carbaldehyde derivatives lends itself to forming complex, ordered structures through non-covalent interactions, a field known as supramolecular chemistry. The indole (B1671886) nucleus, with its N-H group and π-electron-rich system, alongside the carbaldehyde group, provides sites for hydrogen bonding and π-π stacking.

In the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, molecules are linked by N–H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, for 5-Methyl-1H-indole-3-carbaldehyde, which is structurally related to the title compound, molecules are connected into chains via N—H⋯O hydrogen bonds. These chains are further organized into layers through C—H⋯π interactions. nih.gov The introduction of an ethyl group at the N1 position in 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde removes the N-H donor, precluding this specific hydrogen bond motif. However, the aldehyde's oxygen atom can still act as a hydrogen bond acceptor, and the π-system of the indole ring remains available for stacking interactions.

The supramolecular behavior is critical when these scaffolds are integrated into larger systems. For instance, thiosemicarbazone derivatives of indole-3-carbaldehyde utilize a conjugated N,N,S system that plays a vital role in their interaction with biomolecules, a process governed by non-covalent forces. aku.edu.tr The specific substitutions on the indole ring, such as the ethyl and methyl groups in this compound, modulate the electronic properties and steric profile of the molecule, thereby fine-tuning the strength and geometry of these supramolecular interactions.

Table 1: Supramolecular Interactions in Indole-3-Carbaldehyde Derivatives

| Compound | Key Interaction Type(s) | Resulting Structure |

|---|---|---|

| 1H-indole-3-carbaldehyde | N-H···O Hydrogen Bonds | 1D Chains nih.gov |

| 5-Methyl-1H-indole-3-carbaldehyde | N-H···O Hydrogen Bonds, C-H···π Interactions | Chains forming layers nih.gov |

Photochemistry and Electrochemistry of this compound and Its Derivatives

The electrochemical and photochemical behavior of indole derivatives is of significant interest for understanding their reaction mechanisms and potential applications in materials science and pharmacology. Since many physiological processes rely on oxido-reduction reactions, electrochemical studies can offer valuable insights into the potential biological actions of these molecules. nih.govbenthamscience.com

Electrochemical studies on derivatives like 1-methylindole-3-carboxaldehyde izonicotinoyl hydrazone and 5-chloro-1H-indole-3-carboxaldehyde izonicotinoyl hydrazone have been performed to evaluate their biological behavior. nih.govbenthamscience.com These studies demonstrate that the indole moiety can be electrochemically oxidized. The specific oxidation potential is influenced by the substituents on the indole ring. For this compound, the electron-donating nature of the ethyl and methyl groups would be expected to lower the oxidation potential compared to the unsubstituted parent compound, making it more susceptible to oxidation.

Regarding photochemistry, the indole scaffold is known to be photoactive. For example, the synthesis of 1H-indole-3-carbaldehyde can be achieved through a C3-selective formylation of indole catalyzed by Rose Bengal in the presence of visible light and oxygen. researchgate.net This indicates that the indole ring system can participate in photosensitized oxidation reactions. While specific photochemical studies on this compound are not widely documented, its structural similarity to other photoactive indoles suggests it may undergo similar transformations, such as photodimerization or photooxidation, upon UV irradiation.

Preclinical In Vitro Toxicology Mechanism Studies at a Cellular Level

The toxicological and pharmacological profiles of indole-3-carbaldehyde derivatives are areas of active investigation. In vitro cell-based models are crucial for elucidating the mechanisms of action at a cellular level. nih.gov